4-Bromo-7-chloro-1-indanone
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Overview
Description
4-Bromo-7-chloro-1-indanone is a chemical compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of bromine and chlorine atoms attached to the indanone core, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
1-indanone derivatives, a class to which 4-bromo-7-chloro-1-indanone belongs, have been found to exhibit a broad range of biological activities . They have been used as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .
Mode of Action
Given the broad range of biological activities associated with 1-indanone derivatives, it’s likely that this compound interacts with multiple targets, leading to various changes at the molecular and cellular levels .
Biochemical Pathways
Given the wide range of biological activities associated with 1-indanone derivatives, it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects .
Result of Action
1-indanone derivatives have been found to exhibit cytotoxicity against various human cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that 1-indanone derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that 1-indanone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1-indanone typically involves the bromination of 4-chloro-1-indanone. The process begins with the preparation of 4-chloro-1-indanone from 2-chlorobenzaldehyde through a series of steps including cyclization and bromination. The bromination step is carried out under various conditions, often involving the use of bromine in solvents such as carbon tetrachloride or chloroform, sometimes with the presence of catalysts like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may utilize more efficient and cost-effective reagents and conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-1-indanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the indanone core can be reduced to form alcohols or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-Bromo-7-chloro-1-indanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-indanone
- 7-Chloro-1-indanone
- 4,7-Dichloro-1-indanone
Comparison
4-Bromo-7-chloro-1-indanone is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these halogens can enhance its potency and selectivity in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-bromo-7-chloro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILQBZVMFHXNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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